molecular formula C8H7BrO2 B2603646 1-(3-Bromophenyl)-2-hydroxyethan-1-one CAS No. 4079-51-0

1-(3-Bromophenyl)-2-hydroxyethan-1-one

Cat. No. B2603646
CAS RN: 4079-51-0
M. Wt: 215.046
InChI Key: RSWPGWSYMLTIOH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-hydroxyethan-1-one is a chemical compound with the molecular formula C8H7BrO. It is also known by other names such as Acetophenone, 3’-bromo-; m-Bromoacetophenone; 3-Bromoacetophenone; 3’-Bromoacetophenone .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)-2-hydroxyethan-1-one can be analyzed using various methods. For instance, the structure of a similar compound, a β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromophenyl)-2-hydroxyethan-1-one include a molecular weight of 199.045 .

Future Directions

The future directions for the study of 1-(3-Bromophenyl)-2-hydroxyethan-1-one could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. Further studies could also explore its potential applications in various fields .

properties

IUPAC Name

1-(3-bromophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWPGWSYMLTIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-hydroxyethan-1-one

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